molecular formula C20H19NO4 B4632332 2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione

2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione

Cat. No.: B4632332
M. Wt: 337.4 g/mol
InChI Key: LSTAOAUAJAVKFC-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method involves the reaction of 4-methoxy-2-benzofuran-1,3-dione with amines in refluxing acetic acid, yielding the desired product in moderate yields (35-75%) . Another approach includes the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives, forming multiple C–C and C–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. specific industrial methods for this compound are not extensively documented in the literature.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetic acid or toluene, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, its derivatives have been shown to interact with GABAergic and glutamatergic systems, influencing neurological functions . The exact molecular targets and pathways depend on the specific derivative and its structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione is unique due to its specific substitution pattern and the presence of both isoindoline and phenoxy moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-6-14-9-10-17(18(13-14)24-2)25-12-11-21-19(22)15-7-4-5-8-16(15)20(21)23/h3-10,13H,11-12H2,1-2H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTAOAUAJAVKFC-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.